Pyridoxamine

Vue d'ensemble

Description

Pyridoxamine is an essential vitamin B6 molecule found in many foods and supplements. It is considered a vital molecule for the maintenance of healthy metabolism, as it is involved in a variety of biochemical reactions. Pyridoxamine plays a role in the production of neurotransmitters, hormones, and red blood cells, as well as the metabolism of carbohydrates, fats, and proteins. It also helps to regulate gene expression and epigenetic processes.

Applications De Recherche Scientifique

Inhibition of Advanced Glycation End Products (AGEs) Formation

Pyridoxamine, one of the natural forms of vitamin B6, is known to be an effective inhibitor of the formation of AGEs, which are closely related to various human diseases . It forms stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

Antioxidant Activity

Pyridoxamine exhibits primary antioxidant activity towards three oxygen-centered radicals (•OOH, •OOCH3 and •OCH3), which may play a crucial role in the context of protein glycation inhibition . At physiological pH, pyridoxamine can trap the •OCH3 radical, in both aqueous and lipidic media, with rate constants in the diffusion limit .

Cardioprotective Effects

Pyridoxamine has been found to have cardioprotective effects. In a study investigating the effect of Pyridoxamine on Doxorubicin-induced cardiotoxicity, Pyridoxamine significantly attenuated the Doxorubicin-induced reduction in left ventricular ejection fraction . It also reduced the increase in left ventricular end-systolic volume .

Antitumor Effectiveness

In the same study, Pyridoxamine did not affect the antitumor effect of Doxorubicin on rat mammary tumor cells . This suggests that Pyridoxamine could be used in conjunction with Doxorubicin for cancer treatment without compromising the antitumor effectiveness of Doxorubicin .

Orientations Futures

: Kahoun, D., Fojtíková, P., Vácha, F., Čížková, M., Vodička, R., Nováková, E., … & Hypša, V. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some of its derivatives in whole blood. PLOS ONE, 17(7), e0271444. Link : Frontiers. (2023). Comprehensive analysis of metabolomics on flesh quality of… Link : Biorxiv. (2021). Development and validation of an LC-MS/MS method for… Link

Mécanisme D'action

Target of Action

Pyridoxamine, a form of vitamin B6, primarily targets various biological systems within the body, playing a crucial role in their normal functioning . It is converted to pyridoxal 5’-phosphate in the body, an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid .

Mode of Action

Pyridoxamine interacts with its targets by forming stable complexes with metal ions that catalyze the oxidative reactions taking place in the advanced stages of the protein glycation cascade . It also reacts with reactive carbonyl compounds generated as byproducts of protein glycation, thereby preventing further protein damage .

Biochemical Pathways

Pyridoxamine is involved in a wide range of biochemical reactions, including the metabolism of amino acids and glycogen, the synthesis of nucleic acids, hemoglobin, sphingomyelin, and other sphingolipids, and the synthesis of the neurotransmitters serotonin, dopamine, norepinephrine, and gamma-aminobutyric acid (GABA) . It also plays a role in the transamination, decarboxylation, racemization, and eliminations or replacements at the β or γ carbons of amino acids .

Result of Action

The action of pyridoxamine results in the prevention of protein damage caused by glycation . It inhibits the formation of advanced glycation end products (AGEs), which are associated with medical complications of diabetes . It also inhibits the formation of advanced lipoxidation end products during lipid peroxidation reactions .

Action Environment

The action, efficacy, and stability of pyridoxamine can be influenced by various environmental factors. For instance, it has been found to be more effective at protecting from ionizing radiation-induced gastrointestinal epithelial apoptosis than amifostine, the only radioprotector currently FDA-approved, due to pyridoxamine’s reactive oxygen species and reactive carbonyl species scavenging profile .

Propriétés

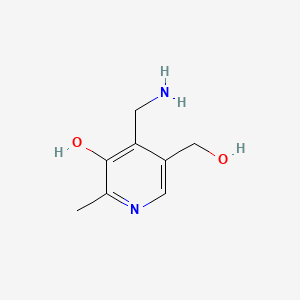

IUPAC Name |

4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZMQXZHNVQTQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CN)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046929 | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

815 mg/mL | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Pyridoxamine | |

CAS RN |

85-87-0 | |

| Record name | Pyridoxamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridoxamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pyridoxamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.491 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6466NM3W93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyridoxamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

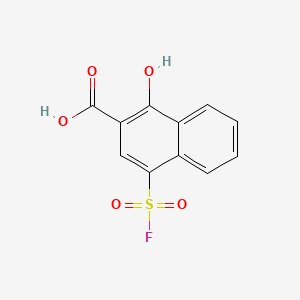

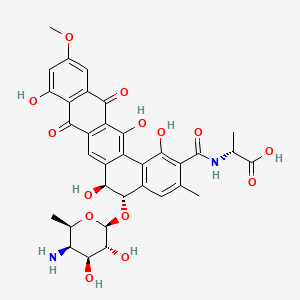

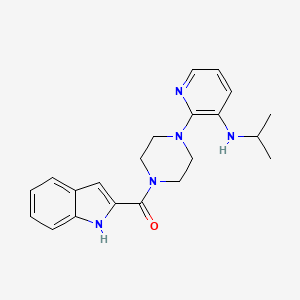

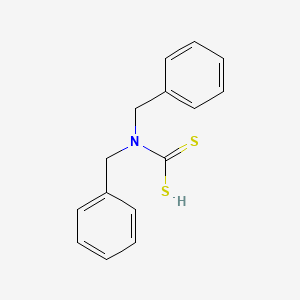

Feasible Synthetic Routes

Q & A

A: Pyridoxamine primarily acts by scavenging reactive carbonyl compounds (RCOs) such as methylglyoxal, a major precursor to advanced glycation end-products (AGEs) [, , , ]. This scavenging action prevents the formation of AGEs, which are implicated in various pathologies, including diabetic complications and peritoneal membrane damage. By reducing AGE formation, pyridoxamine can ameliorate oxidative stress, inflammation, and cellular damage in various tissues like the kidneys, heart, and adipose tissue [, , , ].

ANone:

- Spectroscopic Data: Pyridoxamine exhibits characteristic UV-Vis absorbance with a maximum around 324 nm and fluorescence emission at 396 nm [].

A: While primarily known for its AGE-inhibitory activity, pyridoxamine can act as a catalyst in certain reactions. For instance, pyridoxamine-functionalized dendrimers can catalyze the transamination of pyruvic acid and phenylpyruvic acid to alanine and phenylalanine, respectively []. This catalytic activity demonstrates the potential of pyridoxamine derivatives in biomimetic synthesis.

A: Yes, computational methods have been employed to study the interactions of pyridoxamine with carbohydrates []. These studies have helped elucidate the mechanism by which pyridoxamine scavenges reactive carbonyl species, providing insights for further development of pyridoxamine-based therapeutics.

A: Pyridoxamine is generally stable under physiological conditions. While specific formulations have not been extensively discussed in the provided research, the fact that it can be administered orally suggests existing strategies to ensure its stability and bioavailability [].

A: Research indicates that pyridoxamine exhibits a relatively short half-life in rats, approximately 1.43-1.6 hours depending on the dosage []. It is primarily excreted in the urine, with pyridoxic acid being the major metabolite observed [].

A: Numerous studies demonstrate the efficacy of pyridoxamine in various experimental models. In vitro, pyridoxamine has been shown to protect human keratinocytes from UVC-induced cell death []. In vivo, it has shown efficacy in pre-clinical models of diabetic nephropathy, peritoneal dialysis complications, and heart ischemia, primarily by reducing AGE formation and oxidative stress [, , , , , ]. While promising, further clinical trials are needed to confirm its therapeutic potential in humans.

ANone: The provided research does not mention any specific resistance mechanisms developing against pyridoxamine.

A: The research highlights the reduction of AGEs, specifically pentosidine, as a marker for pyridoxamine's efficacy in combating carbonyl stress [, , , ]. Further research is needed to identify more specific biomarkers for predicting efficacy or monitoring potential adverse effects.

ANone: Various analytical techniques are employed to characterize and quantify pyridoxamine and its metabolites. These include:

- High-performance liquid chromatography (HPLC) for separating and quantifying pyridoxamine and its metabolites in biological samples [, ].

- UV-Vis Spectroscopy for monitoring reaction kinetics and identifying pyridoxamine derivatives [].

- ELISA for quantifying specific proteins and biomarkers related to pyridoxamine's mechanism of action [, , ].

- Mass Spectrometry for identifying and characterizing pyridoxamine reaction products [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Naphtho[1,2-b]furan](/img/structure/B1202928.png)

![6-Amino-2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B1202939.png)